Ethyl 2-acetamido-3-phenylpropanoate

Catalog No.
S11854263
CAS No.
4134-09-2
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetamido-3-phenylpropanoate

CAS Number

4134-09-2

Product Name

Ethyl 2-acetamido-3-phenylpropanoate

IUPAC Name

ethyl 2-acetamido-3-phenylpropanoate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)

InChI Key

YIVZYFDBEPMPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C

Ethyl 2-acetamido-3-phenylpropanoate is an organic compound characterized by its molecular formula C13H17NO3 and a molecular weight of approximately 235.28 g/mol. This compound features an ethyl ester, an acetamido group, and a phenylpropanoate structure, making it a versatile intermediate in organic synthesis. The presence of the acetamido group enhances its solubility and reactivity, allowing for various chemical transformations.

  • Nucleophilic Substitution: The acetamido group can be replaced by nucleophiles, allowing for the synthesis of derivatives with varying biological activities.
  • Reduction Reactions: The acetamido group can be reduced to form an amine, which may alter the compound's biological properties.
  • Esterification: The compound can react with alcohols to form new esters, expanding its utility in synthetic chemistry .

Research indicates that Ethyl 2-acetamido-3-phenylpropanoate exhibits potential biological activities. Its structural similarity to certain biomolecules suggests it may interact with specific enzymes or receptors, influencing metabolic pathways. Although detailed mechanisms remain under investigation, preliminary studies indicate possible roles in enzyme inhibition and modulation of protein activity .

The synthesis of Ethyl 2-acetamido-3-phenylpropanoate typically involves several steps:

  • Formation of Intermediate: The reaction begins with the condensation of phenylacetic acid with ethyl acetoacetate in the presence of a base.
  • Acetamidation: An acetamido group is introduced using acetic anhydride or acetyl chloride.
  • Esterification: Finally, the product is treated with ethanol under acidic conditions to yield Ethyl 2-acetamido-3-phenylpropanoate .

Ethyl 2-acetamido-3-phenylpropanoate finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Biochemistry: The compound is utilized in studies involving enzyme interactions and protein modifications.
  • Material Science: It can be employed in developing specialty chemicals and polymers due to its reactive functional groups .

Studies on Ethyl 2-acetamido-3-phenylpropanoate have focused on its interaction with biological targets. For instance, research has shown that it may form covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity or signaling pathways. Further investigations are needed to elucidate the full scope of its interactions and biological implications .

Several compounds share structural characteristics with Ethyl 2-acetamido-3-phenylpropanoate, each exhibiting unique properties:

Compound NameStructureKey Differences
Ethyl 2-acetamido-3-(4-chloromethyl)phenylpropanoateContains chloromethyl groupIncreased reactivity in nucleophilic substitution
Ethyl 2-amino-3-phenylpropanoateContains amino group instead of acetamidoDifferent biological activity and reactivity
Ethyl 2-acetamido-3-(4-bromomethyl)phenylpropanoateContains bromomethyl groupVarying reactivity in substitution reactions

Uniqueness

Ethyl 2-acetamido-3-phenylpropanoate is unique due to its combination of an acetamido group and a phenyl structure, which enhances its solubility and potential biological activity compared to similar compounds. This distinctive feature allows for diverse applications in both synthetic chemistry and biological research .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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